molecular formula C24H23N5O B2821042 N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-24-7

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2821042
CAS No.: 1251568-24-7
M. Wt: 397.482
InChI Key: TYEZGQFLFDPWGN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H23N5O and its molecular weight is 397.482. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c1-15-7-10-21(18(4)12-15)26-24(30)22-23(19-6-5-11-25-14-19)29(28-27-22)20-9-8-16(2)17(3)13-20/h5-14H,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEZGQFLFDPWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)C)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Triazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article reviews the biological activity of this specific triazole derivative based on recent research findings and case studies.

  • Molecular Formula : C22H22N4
  • Molecular Weight : 358.44 g/mol
  • CAS Number : 277299-70-4

The biological activity of triazole derivatives is often attributed to their ability to interfere with various biochemical pathways. The compound is believed to exert its effects through:

  • Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, it may inhibit tubulin polymerization, thereby affecting cell division and proliferation.
  • Cytokine Modulation : It has been shown to influence the release of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa0.45Inhibition of tubulin polymerization
A5490.43Induction of apoptosis via mitochondrial pathways
HT-290.30Cell cycle arrest at G2/M phase

These findings suggest that the compound may be a potent candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that this compound can modulate cytokine release. Specifically:

  • It reduced TNF-α production by approximately 44–60% at concentrations up to 50 µg/mL.
  • The compound did not exhibit significant toxicity at high doses (up to 100 µg/mL), indicating a favorable safety profile for further investigation .

Antimicrobial Activity

The compound's antimicrobial efficacy has also been evaluated against various bacterial strains:

  • Gram-positive and Gram-negative bacteria : The results indicated moderate antibacterial properties, suggesting potential applications in treating bacterial infections.

Case Studies

A recent study synthesized several derivatives of triazoles and evaluated their biological activities. Among these derivatives, the one containing the pyridine moiety exhibited superior anti-inflammatory and anticancer properties compared to others lacking this functional group . This highlights the importance of molecular structure in determining biological activity.

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach known for high specificity and yield . Key steps include:

  • Azide preparation : Reacting 3,4-dimethylphenyl azide with propargyl derivatives under mild conditions (e.g., DMF, 50°C).
  • Triazole formation : Catalyzing the cycloaddition with CuI (5 mol%) in THF at room temperature for 12 hours.
  • Purification : Use reversed-phase HPLC with acetonitrile/water gradients to isolate the product (>95% purity) .
    Optimization involves adjusting solvent polarity (e.g., DMSO for solubility) and catalyst loading to suppress byproducts.

Advanced Structural Elucidation

Q: How can researchers resolve ambiguities in the stereochemical configuration of the triazole core and substituent orientations? A: Combine:

  • X-ray crystallography : Resolve bond lengths/angles (e.g., triazole N-N bonds ~1.34 Å) to confirm regiochemistry .
  • 2D NMR : NOESY correlations between pyridin-3-yl protons and adjacent methyl groups validate spatial proximity .
  • DFT calculations : Compare computed vs. experimental IR/Raman spectra to identify torsional strain in dimethylphenyl groups .

Basic Bioactivity Profiling

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer potential? A: Prioritize:

  • Cell viability assays : MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Dose-response curves : Use 6–8 concentrations (1 nM–100 µM) and nonlinear regression modeling (Hill equation) .
  • Selectivity screening : Compare toxicity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Advanced Mechanistic Studies

Q: How can researchers investigate the compound’s interaction with kinase targets implicated in cancer progression? A: Employ:

  • Molecular docking : Model binding to ATP pockets of kinases (e.g., EGFR, VEGFR2) using AutoDock Vina, focusing on hydrogen bonds with pyridine and triazole moieties .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) for candidate targets .
  • Kinase inhibition assays : Use ADP-Glo™ to quantify inhibition rates at 1–10 µM concentrations .

Data Contradiction Analysis

Q: How should discrepancies between computational predictions and experimental bioactivity data be addressed? A: Systematic troubleshooting steps include:

  • Replication : Verify assay conditions (e.g., DMSO concentration ≤0.1% to avoid solvent toxicity) .
  • Metabolite profiling : Use LC-MS to check for instability or off-target metabolism .
  • Structural analogs : Compare activity of derivatives (e.g., replacing pyridin-3-yl with pyridin-4-yl) to identify pharmacophore requirements .

Advanced Pharmacokinetic Profiling

Q: What methodologies are recommended for assessing blood-brain barrier (BBB) permeability and metabolic stability? A:

  • Parallel artificial membrane permeability assay (PAMPA-BBB) : Predict BBB penetration using a lipid-coated filter system .
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6 .

Handling Synthetic Byproducts

Q: How can minor regioisomeric byproducts from the CuAAC reaction be identified and separated? A:

  • HPLC-MS : Utilize a C18 column with 0.1% formic acid in mobile phases to resolve isomers (retention time shifts ±0.5 min) .
  • Tandem MS/MS : Fragment ions at m/z 150–200 (triazole core) and 280–300 (dimethylphenyl groups) distinguish regioisomers .
  • Crystallographic screening : Co-crystallize with thioredoxin to amplify diffraction differences .

Toxicity and Off-Target Profiling

Q: What strategies mitigate off-target effects in in vivo models? A:

  • Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways .
  • hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 µM preferred) .
  • In silico toxicity prediction : Tools like ProTox-II to flag mutagenicity or hepatotoxicity risks .

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